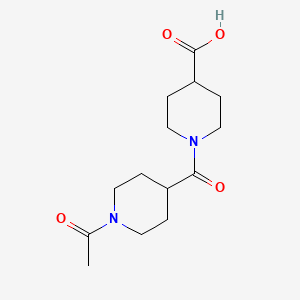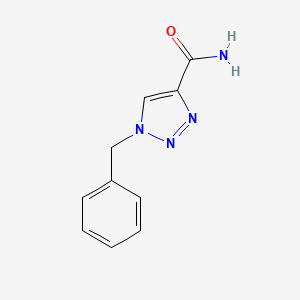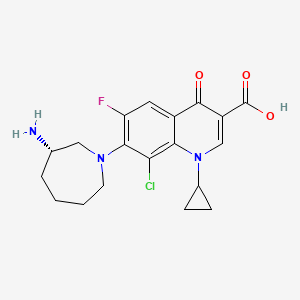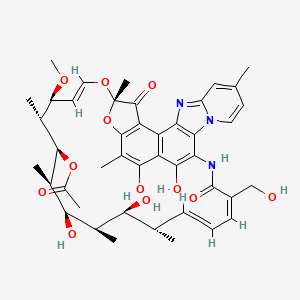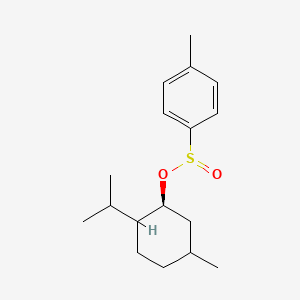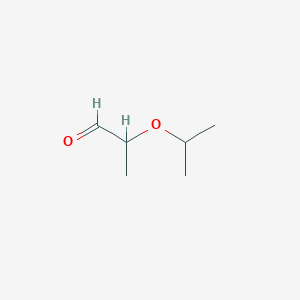
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is a synthetic steroidal compound. It is structurally related to estrogens and has been studied for its potential biological and pharmacological activities. The compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one typically involves the acetylation of 3-hydroxyestra-1,3,5(10),6-tetraen-17-one. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the by-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity
Quality control measures: to monitor the reaction progress and product specifications
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the acetoxy group, leading to the formation of different esters or ethers
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Pyridine, triethylamine
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols
Substitution products: Esters, ethers
Wissenschaftliche Forschungsanwendungen
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Investigated for its potential effects on cellular processes and hormone regulation
Medicine: Explored for its potential therapeutic uses, including hormone replacement therapy and treatment of hormone-related disorders
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
- 3-Methoxyestra-1,3,5(10),6-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
Uniqueness
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Eigenschaften
CAS-Nummer |
53-55-4 |
|---|---|
Molekularformel |
C₂₁H₂₄O₃ |
Molekulargewicht |
324.41 |
Synonyme |
3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


